molecular formula C15H17N5 B1581941 N,N-bis[(4-methylphenyl)diazenyl]methanamine CAS No. 41798-81-6

N,N-bis[(4-methylphenyl)diazenyl]methanamine

Cat. No. B1581941
CAS RN: 41798-81-6
M. Wt: 267.33 g/mol
InChI Key: QYJYKVPNNJFJGE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“N,N-bis[(4-methylphenyl)diazenyl]methanamine” has a density of 1.09g/cm3 and a boiling point of 382.7ºC at 760 mmHg . The melting point is 138-142ºC .

Scientific Research Applications

Organic Photoconductors

“N,N-bis[(4-methylphenyl)diazenyl]methanamine” is utilized in the development of organic photoconductors. These materials are essential in photoreceptors for copiers and laser printers, where they exhibit high sensitivity to light and excellent electrical properties .

Hole Transport Layer for OLED Devices

This compound serves as a popular hole transport layer (HTL) material in organic light-emitting diode (OLED) devices. HTL materials are crucial for the efficient transfer of holes from the anode to the emissive layer in OLEDs .

Ligand in Coordination Chemistry

It is commonly used as a ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form coordination complexes, which have a wide range of applications in catalysis and materials science .

Precursor for Organic Syntheses

The compound acts as a precursor for various organic syntheses. Its reactive sites allow for multiple chemical transformations, making it a versatile starting material for synthesizing more complex molecules .

Production of Pharmaceuticals

“1,5-Di-p-tolyl-3-methyl-1,4-pentazadiene” finds application in the pharmaceutical industry. It can be used to synthesize active pharmaceutical ingredients (APIs) or intermediates that contribute to drug development .

Agrochemical Manufacturing

In agrochemical production, this compound is used to create pesticides and herbicides. Its chemical structure can be modified to target specific pests or weeds, enhancing crop protection .

Esterification of Acids

It is also used in the esterification of acids. Esterification is a chemical reaction that forms an ester as the reaction product. This process is significant in producing various industrial chemicals .

Chemical Industry Applications

Lastly, the compound has a broad range of applications in the chemical industry. Its versatility makes it an important component in the manufacture of dyes, pigments, and other chemical products .

properties

IUPAC Name

N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-12-4-8-14(9-5-12)16-18-20(3)19-17-15-10-6-13(2)7-11-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJYKVPNNJFJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NN(C)N=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295928
Record name N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis[(4-methylphenyl)diazenyl]methanamine

CAS RN

41798-81-6
Record name NSC106317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106317
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Di-p-tolyl-3-methyl-1,4-pentazadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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